molecular formula C14H12Br2O2 B8524576 2-Bromo-1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one CAS No. 80336-62-5

2-Bromo-1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one

Cat. No. B8524576
M. Wt: 372.05 g/mol
InChI Key: PDBBUVMFTBQYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
COc1ccc2cc(C3(C(C)Br)OC(C(=O)O)C(C(=O)O)O3)ccc2c1Br
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][CH:2]([CH3:3])[C:4]1([c:15]2[cH:16][c:17]3[cH:18][cH:19][c:20]([O:26][CH3:27])[c:21]([Br:25])[c:22]3[cH:23][cH:24]2)[O:5][CH:11]([C:12]([OH:13])=[O:14])[CH:7]([C:8]([OH:9])=[O:10])[O:6]1.[S:28](=[O:29])(=[O:30])([OH:31])[OH:32]>>[Br:1][CH:2]([CH3:3])[C:4](=[O:5])[c:15]1[cH:16][c:17]2[cH:18][cH:19][c:20]([O:26][CH3:27])[c:21]([Br:25])[c:22]2[cH:23][cH:24]1

Inputs

Step One
Name
COc1ccc2cc(C3(C(C)Br)OC(C(=O)O)C(C(=O)O)O3)ccc2c1Br
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc2cc(C3(C(C)Br)OC(C(=O)O)C(C(=O)O)O3)ccc2c1Br
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(O)O

Outcomes

Product
Name
Type
product
Smiles
COc1ccc2cc(C(=O)C(C)Br)ccc2c1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.